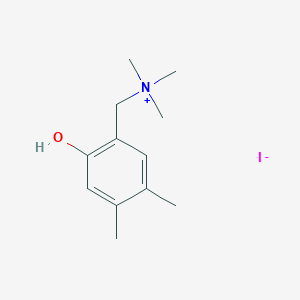
4-((乙氨基)甲基)-5-(羟甲基)-2-甲基吡啶-3-醇
描述
4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol (EMHMP) is a synthetic compound that has been studied for its potential uses in a variety of scientific and medical applications. EMHMP has been found to have several biochemical and physiological effects in laboratory experiments, and its potential applications range from medicinal chemistry to materials science.
科学研究应用
合成和 DNA 相互作用
- 一项研究描述了相关化合物的合成和 DNA 相互作用,突出了它们作为 DNA 插层剂的潜力。这些化合物,包括“4-((乙氨基)甲基)-5-(羟甲基)-2-甲基吡啶-3-醇”的衍生物,显示出与小牛胸腺 DNA 的结合,这可能对新型药物或治疗剂的开发产生影响 (Charmantray 等人,2001)。
分子结构和振动分析
- 已经对包括“4,5-双(羟甲基)-2-甲基吡啶-3-醇”在内的类似化合物的分子结构和振动分析进行了研究。这些研究提供了对该化合物性质的见解,例如分子内的氢键形成和电荷转移 (Santhana Krishnan 等人,2013)。
催化活性和传感应用
- 另一项研究详细介绍了与“4-((乙氨基)甲基)-5-(羟甲基)-2-甲基吡啶-3-醇”密切相关的吡哆醛席夫碱配体的 Cu(II) 配合物的合成和表征。这些配合物表现出催化活性和作为选择性硫化物离子传感器的潜力,表明它们在化学传感应用中的实用性 (Chakraborty 等人,2020)。
合成和生物活性的评价
- 还有关于合成吡啶化合物的类似物和衍生物以获得潜在生物活性的研究。这些研究涉及评估化合物在各种生物应用中的功效,例如抗菌和抗肿瘤活性 (Liu 等人,1996)。
属性
IUPAC Name |
4-(ethylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-11-5-9-8(6-13)4-12-7(2)10(9)14/h4,11,13-14H,3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVHVZBTZNPPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C(=NC=C1CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442720.png)

![4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442722.png)
![3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442723.png)
![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)


